molecular formula C18H15N5O5S B4586694 3-[5-[2-(2-Methoxycarbonylanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid

3-[5-[2-(2-Methoxycarbonylanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid

Cat. No.: B4586694
M. Wt: 413.4 g/mol
InChI Key: CHJZDMGDQRHNLU-UHFFFAOYSA-N
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Description

3-[5-[2-(2-Methoxycarbonylanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tetrazole ring, a benzoic acid moiety, and a methoxycarbonyl group, making it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

3-[5-[2-(2-Methoxycarbonylanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[2-(2-Methoxycarbonylanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the methoxycarbonyl group. One common synthetic route involves the reaction of 2-(2-methoxycarbonylanilino)phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-[2-(2-Methoxycarbonylanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 3-[5-[2-(2-Methoxycarbonylanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and inhibit enzyme activity. The methoxycarbonyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid: This compound shares the methoxycarbonyl group and phenylacetic acid moiety but lacks the tetrazole ring.

    5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a tetrazole ring.

Uniqueness

3-[5-[2-(2-Methoxycarbonylanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[5-[2-(2-methoxycarbonylanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S/c1-28-17(27)13-7-2-3-8-14(13)19-15(24)10-29-18-20-21-22-23(18)12-6-4-5-11(9-12)16(25)26/h2-9H,10H2,1H3,(H,19,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJZDMGDQRHNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-[2-(2-Methoxycarbonylanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.